![molecular formula C20H13BN4 B1262559 5-Boranylporphyrin](/img/structure/B1262559.png)
5-Boranylporphyrin
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Overview
Description
5-borylporphyrin is a monoborylporphyrin and a meso-borylporphyrin.
Scientific Research Applications
Synthesis and Functional Derivatives
- Boron(III) 5-arylsubporphyrins and BIII subporphine have been synthesized as promising precursors for functional BIII subporphyrins bearing asymmetric meso-substituents. These compounds exhibit changes in optical properties, offering potential applications in the development of novel photodynamic therapy (PDT) agents and materials with unique photochemical properties (Kise et al., 2018).
Drug Delivery Systems
- Polymer complexes of porphyrins have been developed for targeted drug delivery. These complexes utilize chitosan and albumin to encapsulate non-water-soluble porphyrins, suggesting a new strategy for the targeted delivery of drugs, potentially improving the efficacy of PDT (Lebedeva et al., 2017).
Photosensitizers for Medical Diagnostics and Therapies
- Boronated porphyrins, including derivatives of 5,10,15,20-tetraphenylporphyrin, have been explored for their potential application in cancer treatment. These compounds show promise as boron carriers for boron neutron capture therapy (BNCT) and as agents for photodynamic therapy, displaying selective toxicity towards tumor cells while sparing non-malignant cells (Ol’shevskaya et al., 2006).
- A novel boronated porphyrin (H2OCP) has been identified as a dual sensitizer for both PDT and BNCT, demonstrating significant potential to enhance tumor treatment efficacy. This compound exhibits tumor affinity, low cytotoxicity in dark conditions, and easy synthesis with high boron content, making it a promising candidate for dual-modality cancer therapy (Hiramatsu et al., 2011).
properties
Product Name |
5-Boranylporphyrin |
---|---|
Molecular Formula |
C20H13BN4 |
Molecular Weight |
320.2 g/mol |
InChI |
InChI=1S/C20H13BN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22-23H |
InChI Key |
RTVHZRIAYRAECH-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=C2C=CC(=N2)C=C3C=CC(=CC4=CC=C(N4)C=C5C=CC1=N5)N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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